molecular formula C18H23NO2 B5832267 N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine

N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine

Cat. No.: B5832267
M. Wt: 285.4 g/mol
InChI Key: HPQSDQZUVNHZAH-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the complete reduction of the nitrile group to the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. As an amine nucleophile, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl structure but lacks the dimethylphenyl group.

    4-Methoxybenzylamine: Contains a single methoxy group and a benzylamine structure.

    3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine is unique due to the presence of both dimethoxy and dimethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-5-6-15(14(2)9-13)11-19-12-16-7-8-17(20-3)10-18(16)21-4/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQSDQZUVNHZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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